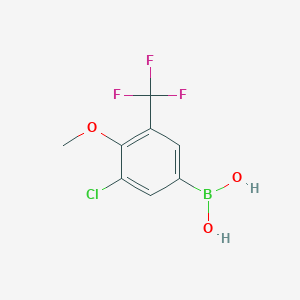

2-Benzyloxy-3-chloro-5-fluorophenylboronic acid pinacol ester

Descripción general

Descripción

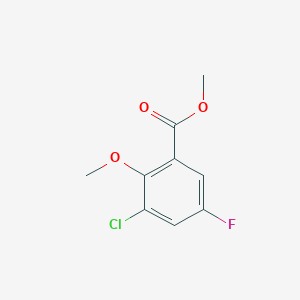

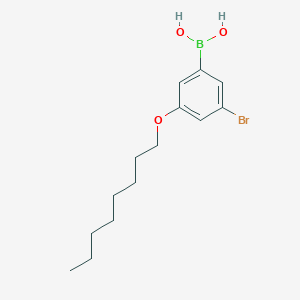

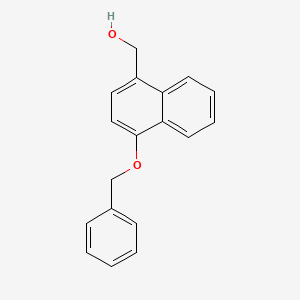

2-Benzyloxy-3-chloro-5-fluorophenylboronic acid pinacol ester is an organoboron compound with the molecular formula C19H21BClFO3 and a molecular weight of 362.64 g/mol . This compound is a boronic ester, which is a derivative of boronic acid where the hydroxyl groups are replaced by alkoxy groups. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Mecanismo De Acción

Target of Action

Boronic esters, in general, are known to be valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling reactions, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The compound’s mode of action is likely related to its role in the Suzuki–Miyaura coupling reaction. In this reaction, the boronic ester participates in a transmetalation process, where it transfers its organoboron group to a palladium catalyst . This process allows for the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Biochemical Pathways

The suzuki–miyaura coupling reaction, in which this compound may participate, is a key step in many synthetic pathways for the production of pharmaceuticals, agrochemicals, and organic materials .

Pharmacokinetics

It’s worth noting that the compound’s stability and reactivity can be influenced by its pinacol ester group .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to the production of various chemical products .

Action Environment

The action of 2-Benzyloxy-3-chloro-5-fluorophenylboronic acid pinacol ester, like other boronic esters, can be influenced by environmental factors such as temperature and pH . For instance, the compound is typically stored at temperatures between 2-8°C to maintain its stability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyloxy-3-chloro-5-fluorophenylboronic acid pinacol ester typically involves the reaction of 2-benzyloxy-3-chloro-5-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up, often involving continuous flow systems for recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

2-Benzyloxy-3-chloro-5-fluorophenylboronic acid pinacol ester primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions . This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

Reagents: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), aryl or vinyl halide.

Major Products

The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Aplicaciones Científicas De Investigación

2-Benzyloxy-3-chloro-5-fluorophenylboronic acid pinacol ester is widely used in scientific research due to its versatility in organic synthesis . Some of its applications include:

Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: Employed in the synthesis of biologically active molecules and drug candidates.

Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of complex organic molecules.

Industry: Applied in the production of advanced materials, such as polymers and electronic materials.

Comparación Con Compuestos Similares

2-Benzyloxy-3-chloro-5-fluorophenylboronic acid pinacol ester is unique due to its specific substituents, which provide distinct reactivity and selectivity in cross-coupling reactions . Similar compounds include:

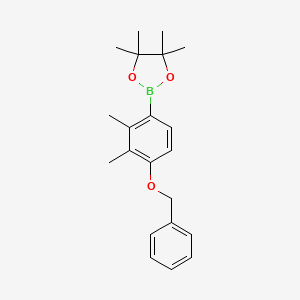

Phenylboronic acid pinacol ester: Lacks the benzyloxy, chloro, and fluoro substituents, resulting in different reactivity.

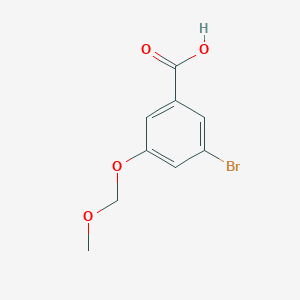

2-Benzyloxy-3-chlorophenylboronic acid pinacol ester: Similar structure but lacks the fluorine atom, affecting its electronic properties.

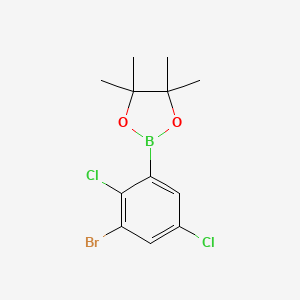

3-Chloro-5-fluorophenylboronic acid pinacol ester: Lacks the benzyloxy group, influencing its steric and electronic characteristics.

Propiedades

IUPAC Name |

2-(3-chloro-5-fluoro-2-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BClFO3/c1-18(2)19(3,4)25-20(24-18)15-10-14(22)11-16(21)17(15)23-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVGNJPVXQBLIMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2OCC3=CC=CC=C3)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301125290 | |

| Record name | 1,3,2-Dioxaborolane, 2-[3-chloro-5-fluoro-2-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301125290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121512-22-7 | |

| Record name | 1,3,2-Dioxaborolane, 2-[3-chloro-5-fluoro-2-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaborolane, 2-[3-chloro-5-fluoro-2-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301125290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.